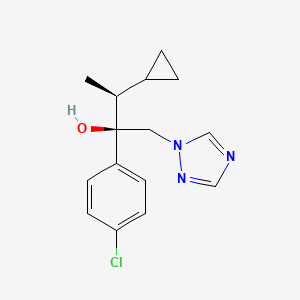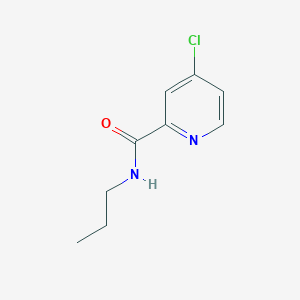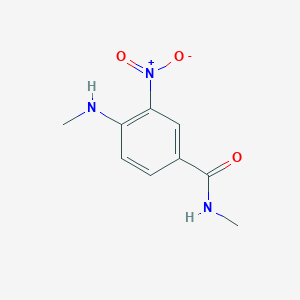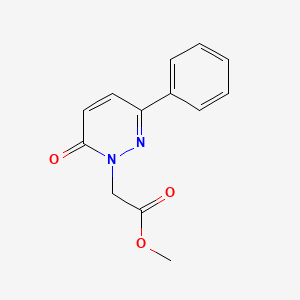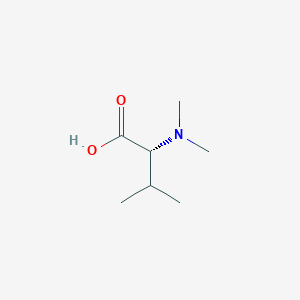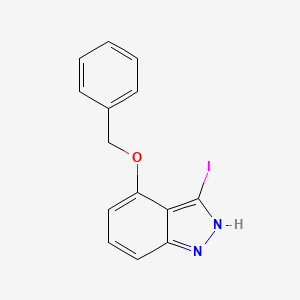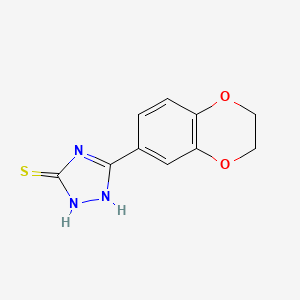
3-Methyl-4-(2-Methyl-1-piperidinyl)anilin
Übersicht
Beschreibung
“3-Methyl-4-(2-methyl-1-piperidinyl)aniline” is a chemical compound with the CAS Number: 1152866-57-3. Its molecular weight is 204.32 . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H20N2/c1-10-4-3-7-15 (9-10)13-6-5-12 (14)8-11 (13)2/h5-6,8,10H,3-4,7,9,14H2,1-2H3 .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Arzneimittelentwicklung
Der Piperidinring, der in 3-Methyl-4-(2-Methyl-1-piperidinyl)anilin vorhanden ist, ist ein häufiges Motiv in pharmazeutischen Verbindungen. Diese Struktur ist bekannt für ihre Beteiligung an der Herstellung von Molekülen mit zentralnervöser Aktivität, die zur Entwicklung neuer Medikamente zur Behandlung von neurologischen Erkrankungen führen könnten .
Antimikrobielle Wirkstoffe
Verbindungen mit einem Piperidin-4-on-Kern, der strukturell dem Piperidinyl in der betreffenden Verbindung ähnlich ist, haben eine antimikrobielle Aktivität gezeigt. Dies deutet darauf hin, dass this compound ein Vorläufer bei der Entwicklung neuer antimikrobieller Wirkstoffe sein könnte .
Analgetika
Die Piperidinderivate sind für ihre analgetischen Eigenschaften bekannt. Die Erforschung von this compound könnte zur Entwicklung neuer Schmerzmittel führen, die möglicherweise weniger Nebenwirkungen haben als die derzeit verfügbaren Optionen .
Antitumor- und Antikrebsmittel
Piperidinverbindungen wurden mit Antitumor- und Antikrebsaktivitäten in Verbindung gebracht. Diese Verbindung könnte bei der Synthese neuer Wirkstoffe eingesetzt werden, die spezifische Wege angreifen, die an der Proliferation von Krebszellen beteiligt sind .
Zentralnervöse Stimulanzien
Die strukturellen Merkmale von this compound machen es zu einem Kandidaten für die Entwicklung von Stimulanzien, die Erkrankungen wie Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung (ADHS) oder Narkolepsie behandeln könnten .
Zukünftige Richtungen
Piperidines are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “3-Methyl-4-(2-methyl-1-piperidinyl)aniline”, is an important task of modern organic chemistry .
Wirkmechanismus
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .
Eigenschaften
IUPAC Name |
3-methyl-4-(2-methylpiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10-9-12(14)6-7-13(10)15-8-4-3-5-11(15)2/h6-7,9,11H,3-5,8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEKDJRRVDUCNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(2-Methylimidazol-1-yl)phenyl]methanol](/img/structure/B1451792.png)
